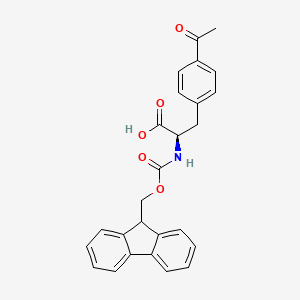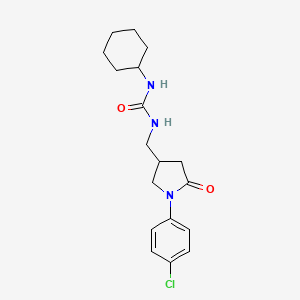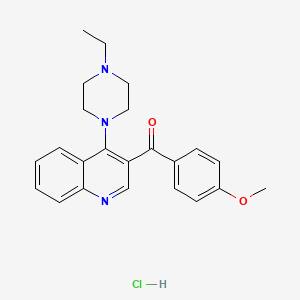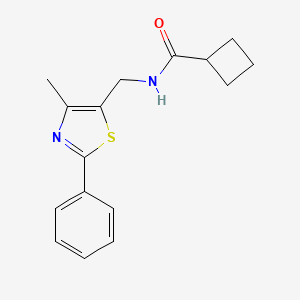
Fmoc-D-4-acetylphe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-D-4-acetylphe is a chemical compound with the molecular formula C26H23NO5 . It is frequently used as a protecting group for amines .
Synthesis Analysis
The synthesis of Fmoc-D-4-acetylphe involves the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . There are also other methods for introducing the Fmoc group, such as through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Molecular Structure Analysis
The molecular structure of Fmoc-D-4-acetylphe is determined by its molecular formula, C26H23NO5 . The position and number of methyl groups introduced onto the α carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure .
Chemical Reactions Analysis
The Fmoc group in Fmoc-D-4-acetylphe is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Wissenschaftliche Forschungsanwendungen
Liquid Chromatography and Precolumn Derivatization
A significant application of Fmoc (9-fluorenylmethyl chloroformate) derivatives lies in their utility in liquid chromatography, particularly for the derivatization of amino acids and amines. This approach improves the detection sensitivity and separation efficiency of these compounds. For instance, a method involving precolumn derivatization with FMOC has been developed for determining dimethylamine in groundwater, showcasing FMOC's rapid reaction under mild conditions, which facilitates efficient separation from matrix components and its degradation products (Lopez, Alvarez, Miranda Ordieres, & Blanco, 1996). Similarly, an improved high-performance liquid chromatography method for amino acids derivatised with FMOC offers high throughput and baseline resolution of common Fmoc-amino acids (Ou, Wilkins, Yan, Gooley, Fung, Sheumack, & Williams, 1996).
Affinity Capillary Electrophoresis
The use of FMOC derivatives extends to affinity capillary electrophoresis (ACE), allowing the determination of binding constants between antibiotics and peptides. This technique leverages on-column ligand synthesis, where FMOC-amino acid derivatives react with peptides to form new derivatives, facilitating the estimation of binding parameters in a precise manner (Azad, Brown, Silva, & Gomez, 2004).
Synthesis of Molecularly Imprinted Polymers
Another fascinating application is the synthesis of molecularly imprinted polymers (MIPs) for amino acid derivatives using FMOC. MIPs synthesized with various functional monomers demonstrate the versatility of FMOC in creating highly selective and efficient templates for binding specific molecules, highlighting its role in developing advanced materials for analytical applications (Scorrano, Mergola, Del Sole, & Vasapollo, 2011).
Enzyme-Initiated Self-Assembly
FMOC-modified amino acids and peptides are also pivotal in the self-assembly of functional materials. This bio-inspired approach utilizes the inherent hydrophobicity and aromaticity of the Fmoc moiety to promote the association of building blocks, enabling applications in cell cultivation, drug delivery, and therapeutic properties (Tao, Levin, Adler-Abramovich, & Gazit, 2016).
Safety And Hazards
Zukünftige Richtungen
The future directions of Fmoc-D-4-acetylphe research could involve its use in the fabrication of various biofunctional materials . The self-assembly of Fmoc-dipeptides into supramolecular nanostructures has attracted rapidly increasing attention, and this could be a promising area for future exploration .
Eigenschaften
IUPAC Name |
(2R)-3-(4-acetylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c1-16(28)18-12-10-17(11-13-18)14-24(25(29)30)27-26(31)32-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-15H2,1H3,(H,27,31)(H,29,30)/t24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHDZWYAQYTGRJ-XMMPIXPASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-4-acetylphe | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[2,3'-bifuran]-5-yl}methyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2681557.png)



![Ethyl 4-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2681564.png)
![4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2681565.png)
![N-(2,4-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2681566.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2681568.png)

![6-Amino-5-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylideneamino]-2-oxo-1-phenylpyrimidine-4-carbonitrile](/img/structure/B2681572.png)
![6-Oxabicyclo[3.2.1]octan-2-ylmethanesulfonyl chloride](/img/structure/B2681573.png)

![5-benzyl-N-(3,5-dimethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2681578.png)